5-Ethoxy-2-fluorobenzoic acid
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Overview
Description
5-Ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine and ethoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as esterification, fluorination, and hydrolysis, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
5-Ethoxy-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and potential therapeutic effects .
Comparison with Similar Compounds
2-Fluorobenzoic Acid: Lacks the ethoxy group, making it less hydrophobic.
5-Ethoxybenzoic Acid: Lacks the fluorine atom, affecting its reactivity.
4-Fluoro-3-ethoxybenzoic Acid: Different substitution pattern, leading to varied chemical properties.
Uniqueness: 5-Ethoxy-2-fluorobenzoic acid is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-ethoxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOGMYOSVCCVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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